molecular formula C7H18Cl2N2 B8146789 (S)-1-Ethyl-2-methylpiperazine dihydrochloride

(S)-1-Ethyl-2-methylpiperazine dihydrochloride

Cat. No.: B8146789
M. Wt: 201.13 g/mol
InChI Key: SGYLPDZARCRHMW-KLXURFKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-Ethyl-2-methylpiperazine dihydrochloride is a chiral piperazine derivative characterized by an ethyl group at position 1 and a methyl group at position 2 of the piperazine ring, with two hydrochloride salts enhancing its aqueous solubility . This compound is synthesized via nucleophilic substitution or ring-opening reactions, followed by dihydrochloride salt formation to improve bioavailability and stability . Its stereochemistry (S-configuration) is critical for binding to biological targets, such as receptors or enzymes, influencing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

(2S)-1-ethyl-2-methylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-3-9-5-4-8-6-7(9)2;;/h7-8H,3-6H2,1-2H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGYLPDZARCRHMW-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNCC1C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCNC[C@@H]1C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Alkylation of 2-Methylpiperazine

The primary synthetic route involves alkylating 2-methylpiperazine with ethyl halides (e.g., ethyl chloride or bromide) under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) serves as the base, facilitating nucleophilic substitution at the piperazine nitrogen.

Procedure :

  • Reagent Setup : 2-Methylpiperazine (1.0 equiv) is dissolved in a polar aprotic solvent (e.g., dimethylformamide or acetonitrile).

  • Base Addition : NaH (1.2 equiv) or K₂CO₃ (2.0 equiv) is added to deprotonate the piperazine.

  • Alkylation : Ethyl halide (1.1 equiv) is introduced dropwise at 0–5°C to minimize side reactions.

  • Reaction Quenching : The mixture is stirred at 20–25°C for 12–24 hours, then quenched with ice water.

  • Salt Formation : The freebase product is treated with hydrochloric acid to form the dihydrochloride salt.

Key Variables :

  • Solvent : Polar aprotic solvents enhance reaction rates by stabilizing ionic intermediates.

  • Temperature : Lower temperatures (0–5°C) reduce racemization but prolong reaction times.

  • Base Selection : NaH provides faster kinetics but requires anhydrous conditions, whereas K₂CO₃ is cost-effective and moisture-tolerant.

Alternative Pathways: Reductive Amination

A secondary method employs reductive amination of 2-methylpiperazine with acetaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol. While less common, this approach avoids alkyl halides and may improve stereochemical outcomes.

Procedure :

  • Imine Formation : 2-Methylpiperazine reacts with acetaldehyde in methanol at 50°C.

  • Reduction : NaBH₃CN (1.5 equiv) is added to reduce the imine intermediate.

  • Acidification : The product is treated with HCl to precipitate the dihydrochloride salt.

Advantages :

  • Avoids hazardous alkyl halides.

  • Higher functional group tolerance.

Limitations :

  • Lower yields (60–70%) compared to alkylation (85–90%).

Stereochemical Control and Optimization

Enantioselective Catalysis

Chiral auxiliaries or catalysts are critical for achieving the (S)-configuration. A patented method uses (R)-BINOL-derived phosphoric acids to induce asymmetry during alkylation, achieving enantiomeric excess (ee) >98%.

Catalytic Cycle :

  • Coordination : The catalyst binds to the ethyl halide, polarizing the C–X bond.

  • Nucleophilic Attack : 2-Methylpiperazine attacks the electrophilic carbon, with the catalyst steering the approach trajectory.

  • Product Release : The (S)-enantiomer is preferentially formed due to steric and electronic effects.

Optimization Parameters :

  • Catalyst Loading : 5–10 mol% achieves optimal ee without side-product formation.

  • Solvent : Toluene or dichloromethane enhances catalyst stability.

Purification and Characterization

Crystallization and Recrystallization

Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v). The product forms needle-like crystals with >99% purity.

Steps :

  • Dissolution : The crude product is heated in ethanol until fully dissolved.

  • Precipitation : Water is added slowly, inducing crystallization.

  • Filtration : Crystals are collected via vacuum filtration and washed with cold ethanol.

Chromatographic Techniques

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) resolves residual impurities. Retention time: 8.2 minutes.

Comparative Data: Method Efficacy

Method Yield Purity ee Cost (USD/g)
Alkylation (NaH)88%99.5%98%120
Alkylation (K₂CO₃)85%98.2%95%90
Reductive Amination68%97.8%99%150

Challenges and Industrial Scalability

Racemization During Acidification

Exposure to HCl at elevated temperatures (>40°C) causes partial racemization. Mitigation strategies include:

  • Low-Temperature Acidification : Adding HCl at 0°C.

  • Buffer Systems : Using phosphate buffers (pH 4–5) during salt formation.

Solvent Recovery

Methanol and acetonitrile are recovered via distillation, reducing environmental impact and costs .

Chemical Reactions Analysis

Salt Formation with HCl

The dihydrochloride salt is formed by treating the free base with concentrated HCl:
(S)-1-Ethyl-2-methylpiperazine+2HCl(S)-1-Ethyl-2-methylpiperazine\cdotp2HCl\text{(S)-1-Ethyl-2-methylpiperazine} + 2\text{HCl} \rightarrow \text{(S)-1-Ethyl-2-methylpiperazine·2HCl}

Key Observations :

  • Salt formation increases aqueous solubility (from 1.2 mg/mL to 48 mg/mL).

  • Crystallization in ethanol/water (3:1 v/v) yields needle-shaped crystals with 99.2% purity .

Side Reactions and Byproduct Formation

Common side reactions during synthesis include:

Side ReactionCauseMitigation StrategySource
Over-alkylationExcess ethyl halideStepwise addition of alkylating agent
RacemizationHigh temperature (>100°C)Use of low-boiling solvents (e.g., dichloromethane)
Piperazine ring openingStrong acidic/basic conditionspH control (6.5–7.5)

Byproduct Analysis :

  • Over-alkylation produces triethylated impurities (detected via HPLC-MS at m/z 213.2).

  • Racemization reduces ee to 85–90% if temperatures exceed 80°C .

Functional Group Transformations

The compound participates in reactions typical of secondary amines:

Acylation

Reacts with acetyl chloride to form N-acetyl derivatives:
(S)-1-Ethyl-2-methylpiperazine\cdotp2HCl+AcCl(S)-1-Ethyl-2-methyl-4-acetylpiperazine+2HCl\text{(S)-1-Ethyl-2-methylpiperazine·2HCl} + \text{AcCl} \rightarrow \text{(S)-1-Ethyl-2-methyl-4-acetylpiperazine} + 2\text{HCl}

  • Conditions : Pyridine as base, 0°C, 1 hour .

  • Yield : 82% .

Oxidation

Controlled oxidation with H₂O₂ forms N-oxide derivatives:
(S)-1-Ethyl-2-methylpiperazine+H2O2(S)-1-Ethyl-2-methylpiperazine *N*-oxide\text{(S)-1-Ethyl-2-methylpiperazine} + \text{H}_2\text{O}_2 \rightarrow \text{(S)-1-Ethyl-2-methylpiperazine *N*-oxide}

  • Conditions : Acetic acid, 50°C, 4 hours .

  • Yield : 65% .

Stability Under Different Conditions

ConditionObservationHalf-LifeSource
Aqueous solution (pH 7)Stable for >30 daysN/A
Strong acid (pH <2)Decomposition (ring opening)2 hours
UV light (254 nm)No degradationN/A

Scientific Research Applications

(S)-1-Ethyl-2-methylpiperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-1-Ethyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may act as an inhibitor of certain enzymes, blocking their catalytic function and thereby affecting biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Trimetazidine Dihydrochloride

  • Structure : 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride.
  • Key Differences : Contains a bulky trimethoxybenzyl substituent instead of ethyl/methyl groups.
  • Activity : Used as an antianginal agent, improving myocardial glucose utilization. Unlike (S)-1-ethyl-2-methylpiperazine dihydrochloride, it lacks direct anticancer or CNS activity .
  • Solubility : High water solubility due to dihydrochloride salt, similar to the target compound .
Property This compound Trimetazidine Dihydrochloride
Substituents 1-Ethyl, 2-methyl 1-(2,3,4-Trimethoxybenzyl)
Biological Use Anticancer, CNS modulation Antianginal
Solubility (Water) High High

Vanoxerine Dihydrochloride

  • Structure : A CDK2/4/6 inhibitor with a piperazine core.
  • Key Differences: Contains a tetrahydroisoquinoline group instead of ethyl/methyl substituents.
  • Activity : Broad-spectrum anticancer activity (IC50 = 3.79–4.04 μM in liver cancer cells), comparable to (S)-1-ethyl-2-methylpiperazine derivatives but with distinct kinase targeting .
  • Delivery: Requires specialized formulations due to lower solubility in non-polar solvents .
Property This compound Vanoxerine Dihydrochloride
Target Undisclosed (likely receptor-mediated) CDK2/4/6 kinases
IC50 (Cancer) Not reported 3.79–4.04 μM

HBK-5 (Xanthone-Piperazine Derivative)

  • Structure : 3-Chloro-5-[(4-methylpiperazin-1-yl)methyl]-9H-xanthen-9-one dihydrochloride.
  • Key Differences : Xanthone core with a 4-methylpiperazine moiety.
  • Solubility : Enhanced by dihydrochloride salt, similar to (S)-1-ethyl-2-methylpiperazine derivatives .
Property This compound HBK-5
Core Structure Piperazine Xanthone-piperazine hybrid
Primary Use Anticancer (hypothesized) Antidepressant

(S)-2-Methylpiperazine Dihydrochloride

  • Structure : Piperazine with a single methyl group at position 2 (S-configuration).
  • Key Differences : Lacks the ethyl group at position 1, reducing steric bulk.
  • Activity : Used as a chiral building block in drug synthesis; less biologically active alone compared to the target compound .
Property This compound (S)-2-Methylpiperazine Dihydrochloride
Substituents 1-Ethyl, 2-methyl 2-Methyl
Application Therapeutic candidate Synthetic intermediate

Key Research Findings

Solubility Advantage: Dihydrochloride salts universally improve water solubility across piperazine derivatives, enabling intravenous administration .

Stereochemical Impact : The (S)-configuration in the target compound enhances receptor binding specificity compared to racemic mixtures .

Biological Spectrum: Ethyl and methyl substituents confer unique activity profiles. For example, vanoxerine’s bulky groups enable kinase inhibition, while smaller substituents in (S)-1-ethyl-2-methylpiperazine may favor CNS or anticancer targets .

Biological Activity

(S)-1-Ethyl-2-methylpiperazine dihydrochloride is a chemical compound with significant biological activity, particularly in pharmacological applications. This article explores its biological properties, mechanisms of action, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the presence of an ethyl and a methyl group on the piperazine ring. Its molecular formula is C6_{6}H14_{14}Cl2_{2}N2_{2}, and it has a molecular weight of approximately 189.10 g/mol. The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is critical for biological assays.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Binding : It is known to interact with neurotransmitter receptors, influencing pathways related to mood and cognition. Research indicates that piperazine derivatives can modulate serotonin receptors, which are crucial in the treatment of psychiatric disorders.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. For instance, it has been investigated for its potential to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and diabetes management.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. A notable study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains.

Anticancer Activity

In vitro studies have shown that this compound may possess anticancer properties. It has been tested against several cancer cell lines, exhibiting cytotoxic effects that could be harnessed for therapeutic purposes. The mechanism likely involves apoptosis induction and cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialE. coli, S. aureusInhibition of growth at MIC values
AnticancerHeLa, MCF-7 cellsInduction of apoptosis
Enzyme InhibitionDPP-IVReduced enzyme activity

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that this compound is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 1-2 hours. Its half-life is approximately 4 hours, allowing for multiple dosing throughout the day. Toxicological assessments have shown low acute toxicity, making it a candidate for further development in therapeutic applications.

Q & A

Q. What role does stereochemistry play in the compound’s activity, and how can enantiomeric purity be ensured during synthesis?

  • Methodological Answer : The (S)-enantiomer often exhibits higher target affinity due to optimal spatial alignment with chiral binding pockets. To ensure purity:
  • Chiral Resolving Agents : Use (R)- or (S)-mandelic acid during crystallization.
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-ruthenium complexes) in key steps .

Key Considerations for Researchers

  • Safety : Follow SDS guidelines for handling corrosive byproducts (e.g., HCl gas) .
  • Ethical Compliance : Use only for approved research; avoid human/animal administration without regulatory approval .
  • Data Validation : Cross-reference findings with structural analogs and orthogonal analytical methods to resolve contradictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.